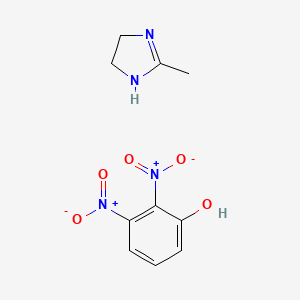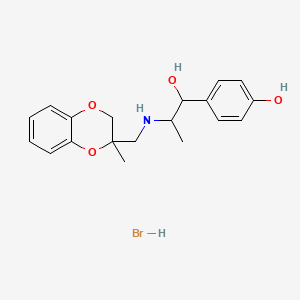
4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt: is a chemical compound with the molecular formula C₁₁H₁₀N₂O₆SNa It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt typically involves the reaction of 2-methyl-4-sulphophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation, followed by drying and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in the development of anti-inflammatory and analgesic drugs. Its ability to modulate specific biochemical pathways is of particular interest.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
- 4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
- 1-(2-Methyl-4-sulphophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Comparison: Compared to similar compounds, 4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt exhibits unique properties, such as increased solubility in water due to the presence of the sodium salt. This increased solubility can enhance its bioavailability and make it more suitable for certain applications in pharmaceuticals and industry.
Properties
CAS No. |
83949-48-8 |
|---|---|
Molecular Formula |
C11H8N2Na2O6S |
Molecular Weight |
342.24 g/mol |
IUPAC Name |
disodium;1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O6S.2Na/c1-6-4-7(20(17,18)19)2-3-9(6)13-10(14)5-8(12-13)11(15)16;;/h2-4H,5H2,1H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 |
InChI Key |
MTFFECXQMHEUSE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)CC(=N2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


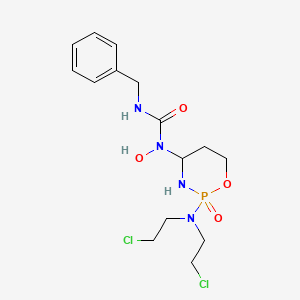

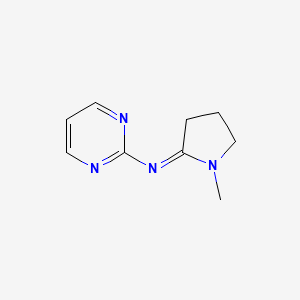
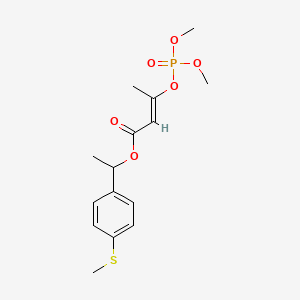
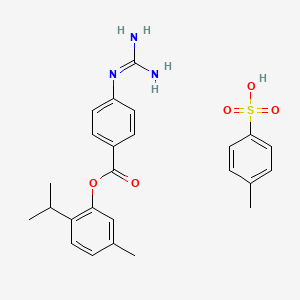
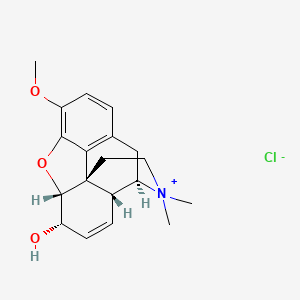
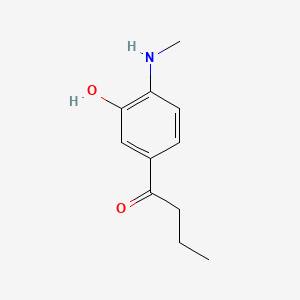
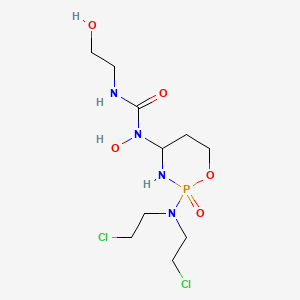
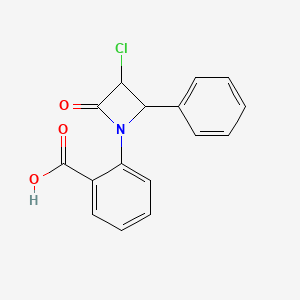

![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
